

Barium Nitrate ACS Reagent Grade: A Technical Guide to Specifications and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the American Chemical Society (ACS) reagent grade specifications for **barium nitrate**. It details the maximum allowable limits for various impurities and outlines the experimental protocols for their determination, ensuring the reagent's suitability for high-purity applications in research, development, and quality control.

Core Specifications and Impurity Limits

ACS reagent grade chemicals are defined by their high purity and are the benchmark for analytical reagents. For **barium nitrate** (Ba(NO₃)₂), the ACS has established specific maximum allowable levels for a range of impurities to ensure consistency and reliability in sensitive analytical work. These specifications are summarized in the table below.

Table 1: Barium Nitrate ACS Reagent Grade Specifications



Parameter	Specification
Assay (as Ba(NO ₃) ₂)	≥99.0%
pH of a 5% Solution at 25°C	5.0-8.0
Insoluble Matter	≤0.01%
Chloride (CI)	≤5 ppm
Heavy Metals (as Pb)	≤5 ppm
Iron (Fe)	≤2 ppm
Calcium (Ca)	≤0.05%
Potassium (K)	≤0.005%
Sodium (Na)	≤0.005%
Strontium (Sr)	≤0.1%

Data sourced from ACS Reagent Chemicals and supplier specifications.[1][2][3]

Experimental Protocols for Quality Control

The following sections provide detailed methodologies for the key experiments required to verify that **barium nitrate** meets ACS reagent grade specifications.

Assay (Complexometric Titration for Barium)

This method determines the purity of **barium nitrate** by titrating barium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

- Principle: Barium ions form a stable, colorless complex with EDTA. A metal indicator is used to signal the endpoint of the reaction.
- Reagents:
 - 0.1 M EDTA volumetric solution, standardized
 - Ammonium hydroxide (NH4OH)



- Ethanol (C₂H₅OH)
- Metalphthalein-screened indicator solution
- Freshly boiled, carbon dioxide-free deionized water
- Procedure:
 - Accurately weigh approximately 1.0 g of the barium nitrate sample.
 - Transfer the sample to a 400 mL beaker and dissolve it in 100 mL of freshly boiled, CO₂free water.
 - Add 100 mL of ethanol, 10 mL of ammonium hydroxide, and 0.3 mL of metalphthaleinscreened indicator solution.
 - Titrate immediately with the standardized 0.1 M EDTA solution to a color change from magenta to gray-green.
 - Record the volume of EDTA solution used.
- Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02614 g of Ba(NO₃)₂.[2]

pH of a 5% Solution at 25°C

This test is intended to limit the amount of free acid or alkali in the reagent.

- Principle: The pH of an aqueous solution of the sample is measured using a calibrated pH meter.
- Procedure:
 - Prepare a 5% (w/v) solution by dissolving 5.0 g of barium nitrate in 100 mL of CO₂-free deionized water.
 - Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at 25°C.



 Immerse the calibrated electrode in the sample solution and record the pH value once the reading stabilizes.

Insoluble Matter

This gravimetric method determines the amount of substances that do not dissolve in hot water under the specified conditions.

- Principle: The sample is dissolved in hot water, and any insoluble residue is collected by filtration, dried, and weighed.
- Procedure:
 - Weigh 10 g of the sample and dissolve it in 150 mL of hot deionized water in a covered beaker.[2]
 - Heat the solution to boiling and digest on a steam bath for one hour.
 - Filter the hot solution through a tared, medium-porosity filtering crucible.
 - Wash the beaker and the filter thoroughly with hot deionized water.
 - Dry the crucible at 105°C for at least one hour, cool in a desiccator, and weigh.

Chloride (CI)

This turbidimetric test compares the turbidity produced by the sample with that of a standard chloride solution.

- Principle: In an acidic solution, chloride ions react with silver nitrate to form a white precipitate of silver chloride. The resulting turbidity is proportional to the chloride concentration.
- Procedure:
 - Dissolve 2.0 g of the sample in 30 mL of warm water. Filter if necessary through a chloride-free filter.[2]



- Prepare a standard by adding 0.01 mg of chloride ion (CI) to an equal volume of deionized water.
- To both the sample and standard solutions, add 0.10 mL of nitric acid and 1 mL of silver nitrate reagent solution.
- Mix and allow to stand for 5 minutes, protected from light.
- Compare the turbidity of the two solutions. The turbidity of the sample solution should not exceed that of the standard.

Determination of Metallic Impurities

Modern ACS methods are transitioning from older colorimetric tests to more sensitive and specific instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Flame Atomic Absorption Spectroscopy (FAAS).

- Principle: The sample is introduced into an argon plasma, which excites the atoms of the elements present. The characteristic light emitted by each element is measured to determine its concentration.
- Sample Preparation:
 - Accurately weigh a suitable amount of the barium nitrate sample.
 - Dissolve the sample in high-purity dilute nitric acid.
 - Dilute the solution to a known volume with deionized water to achieve a final concentration suitable for ICP-OES analysis.
- Analysis:
 - Calibrate the ICP-OES instrument with a series of multi-element standards.
 - Aspirate the sample solution into the plasma and measure the emission intensities for the elements of interest (e.g., Pb, Cd, Cu, etc.).



- The total concentration of heavy metals is compared against the specification limit, reported as lead (Pb).
- Principle: Iron (II) reacts with ammonium thiocyanate in an acidic solution to produce a redcolored complex, which is then compared to a standard.

Procedure:

- Dissolve 5.0 g of the sample in 45 mL of hot water and add 2 mL of hydrochloric acid.
 Allow the solution to cool.[2]
- Prepare a standard containing 0.01 mg of iron ion (Fe) in 45 mL of water with 2 mL of hydrochloric acid.[2]
- To both solutions, add 0.10 mL of 0.1 N potassium permanganate solution, mix, and let stand for 5 minutes.
- Add 3 mL of 30% ammonium thiocyanate solution to each.
- Any red color in the sample solution should not be darker than the color of the standard solution.[2]
- Principle: A solution of the sample is aspirated into a flame, causing the dissociation of the chemical compounds into free atoms. These ground-state atoms absorb light at a characteristic wavelength from a hollow cathode lamp. The amount of light absorbed is proportional to the concentration of the element.
- Sample Stock Solution Preparation:
 - Dissolve 10.0 g of the sample in deionized water in a beaker.
 - Add 5 mL of nitric acid and transfer the solution to a 100 mL volumetric flask.
 - Dilute to the mark with deionized water. This solution contains 0.10 g of sample per mL.[2]
 - For the determination of calcium and strontium, an ionization suppressant (e.g., potassium chloride solution) is added to both samples and standards to prevent the ionization of Ca and Sr in the flame.[2]



Analysis:

- Prepare a series of calibration standards for each element (Ca, K, Na, Sr) spanning the expected concentration range.
- Set the Flame AAS instrument to the specific wavelength for the element being analyzed (e.g., Ca: 422.7 nm, K: 766.5 nm, Na: 589.0 nm, Sr: 460.7 nm).
- Aspirate the blank, standards, and sample solution into the appropriate flame (air-acetylene for Na and K; nitrous oxide-acetylene for Ca and Sr).[2]
- Measure the absorbance of each solution and construct a calibration curve to determine the concentration of each element in the sample.

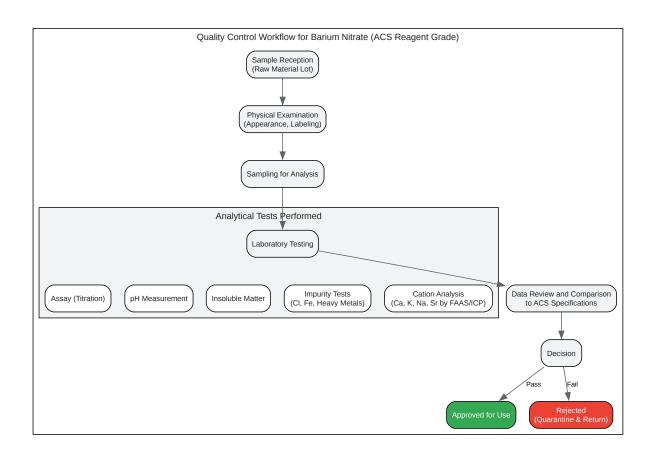
Quality Control and Application Suitability

The stringent specifications for ACS reagent grade **barium nitrate** are critical for its use in various scientific and industrial applications. The presence of impurities, even at trace levels, can have significant consequences.

Quality Control Workflow

The diagram below illustrates a typical workflow for the quality control testing of incoming **barium nitrate** to ensure it meets ACS reagent grade specifications before being used in a laboratory or manufacturing process.





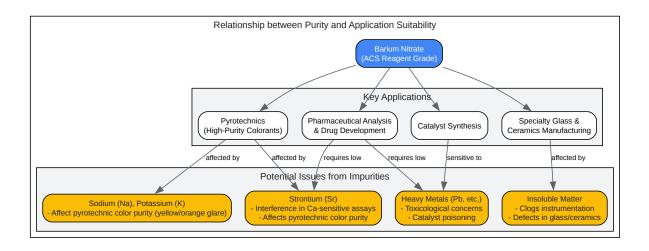
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Barium Nitrate QC Workflow

Impact of Impurities on Applications



The suitability of ACS reagent grade **barium nitrate** for a specific application is directly linked to its purity profile. Different impurities can interfere with various processes, making adherence to ACS specifications essential.



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Purity and Application Suitability

- Pharmaceutical and Drug Development: In pharmaceutical applications, impurities can pose direct toxicological risks or interfere with the stability and efficacy of the final drug product.[4]
 [5] Heavy metals are of particular concern due to their toxicity.[6]
- Pyrotechnics: Barium nitrate is used to produce green colors in fireworks.[7][8] The purity of
 the color is highly dependent on the chemical composition. Impurities like sodium can
 produce a dominant yellow flame, washing out the desired green color.[9][10] Strontium
 impurities can introduce unwanted red hues.[11]
- Specialty Glass and Ceramics: Barium nitrate acts as a flux and clarifying agent in the production of high-quality glass and ceramics.[8][12] Insoluble matter can lead to defects,



while metallic impurities can cause undesirable coloration or alter the material's properties.

• Catalyst Manufacturing: **Barium nitrate** can be a precursor for certain catalysts.[3] Trace metal impurities can act as poisons to the catalyst, reducing its activity and selectivity.

In conclusion, the adherence to ACS reagent grade specifications for **barium nitrate** is paramount for ensuring the accuracy, reproducibility, and safety of a wide range of scientific and industrial processes. The detailed analytical protocols provide a framework for robust quality control, while an understanding of the impact of specific impurities enables researchers and professionals to select the appropriate grade of material for their critical applications.

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